
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with an ethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-(Trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, often involving the formation of an intermediate such as a mesylate or tosylate, followed by nucleophilic substitution with ammonia or an amine.
Formation of Hydrochloride Salt: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of more efficient catalysts and reagents to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions:
Oxidation: The ethanamine side chain can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism by which 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride exerts its effects depends on its application:
Medicinal Chemistry: It may interact with specific receptors or enzymes in the body, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Organic Synthesis: It acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
Uniqueness
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in the synthesis of pharmaceuticals and other advanced materials.
Propriétés
Formule moléculaire |
C8H10ClF3N2 |
|---|---|
Poids moléculaire |
226.62 g/mol |
Nom IUPAC |
1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;/h2-5H,12H2,1H3;1H |
Clé InChI |
ZBMTZZVOKNNAIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C(C=C1)C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


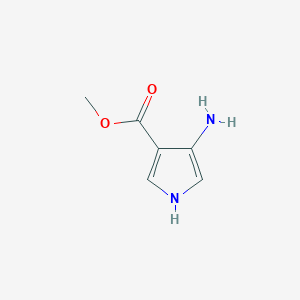


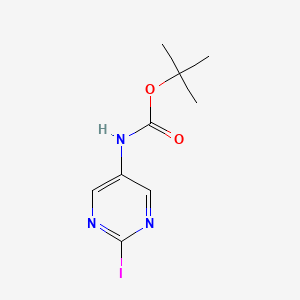
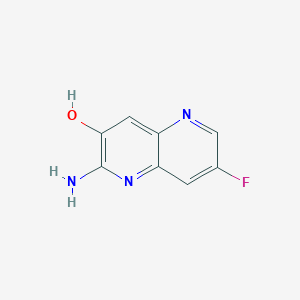
![N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)
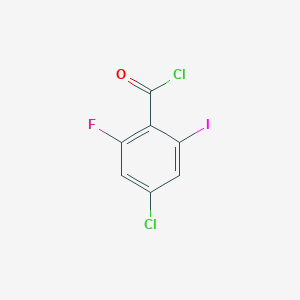

![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)
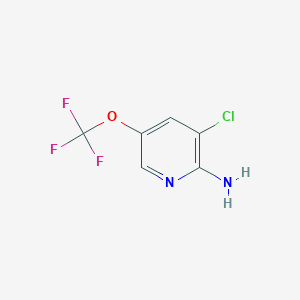
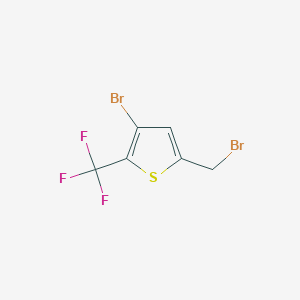
![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine](/img/structure/B12957310.png)
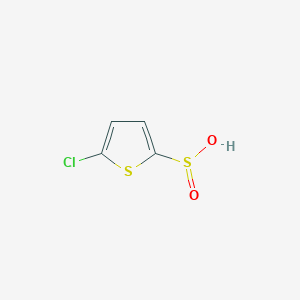
![4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12957321.png)
